Toxicity and Safety Data Sheet (SDS) Guide for 3-Chloro-2-methylprop-2-ene-1-thiol: Structural Hazards and Handling Protocols
Toxicity and Safety Data Sheet (SDS) Guide for 3-Chloro-2-methylprop-2-ene-1-thiol: Structural Hazards and Handling Protocols
Executive Summary
3-Chloro-2-methylprop-2-ene-1-thiol (CAS: 1807938-81-3) is a highly reactive, bifunctional organosulfur compound utilized in advanced organic synthesis and drug development [1]. Characterized by both a halogenated alkene (a substituted vinyl chloride derivative) and an allyl mercaptan moiety, this compound presents a complex toxicological profile. This in-depth technical whitepaper synthesizes the structural-activity relationships (SAR), anticipated safety data, and field-proven handling protocols for this rare chemical entity, drawing upon authoritative toxicological data from structurally analogous compounds such as allyl mercaptan and halogenated alkenes [2].
Chemical Identity and Structural Activity Relationship (SAR)
Chemical Identity:
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IUPAC Name: (2E)-3-chloro-2-methylprop-2-ene-1-thiol
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CAS Number: 1807938-81-3
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Molecular Formula: C4H7ClS
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Molecular Weight: 122.62 g/mol
SAR and Mechanistic Toxicology: The toxicity of 3-chloro-2-methylprop-2-ene-1-thiol is driven by its dual functional groups, which dictate its behavior in both environmental and biological systems:
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The Allyl Thiol Moiety: Analogous to standard allyl mercaptans, the free sulfhydryl (-SH) group is highly volatile and lipophilic. It imparts a severe stench that can cause olfactory fatigue and acute respiratory irritation [3]. In biological systems, thiols readily undergo redox cycling, depleting cellular glutathione (GSH) reserves and generating cytotoxic reactive oxygen species (ROS).
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The Chloroalkene Moiety: Substituted vinyl chlorides are notorious for their metabolic activation. In the liver, Cytochrome P450 (CYP450) enzymes epoxidize the double bond, forming a highly electrophilic chloro-epoxide intermediate. This intermediate acts as a potent alkylating agent capable of covalently binding to DNA (forming adducts) and cellular proteins, leading to potential genotoxicity and hepatotoxicity [4].
Mechanistic toxicity pathway of 3-chloro-2-methylprop-2-ene-1-thiol via CYP450 activation.
Synthesized Toxicological Profile (SDS Data)
Due to the specialized nature of CAS 1807938-81-3, empirical SDS data is synthesized from its closest structural analogs (allyl mercaptan and 1-chloro-2-butene). The compound is classified as a highly flammable liquid with acute multi-route toxicity [3].
Table 1: Quantitative Hazard Summary and GHS Classification
| Hazard Class | GHS Category | Hazard Statement (H-Code) | Mechanistic Rationale |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | Low molecular weight and high vapor pressure typical of C4 thiols. |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Rapid GI absorption; systemic thiol toxicity and hepatic processing. |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | High volatility; vapor causes alveolar damage and systemic absorption. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Lipophilic nature allows dermal penetration and protein cross-linking. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Sulfhydryl reactivity with corneal proteins and moisture. |
| Specific Target Organ | Category 3 | H335: May cause respiratory irritation | Direct chemical irritation of mucosal membranes by the thiol group. |
Experimental Protocols and Safety Workflows
To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Every step includes a verifiable checkpoint to confirm safety and efficacy.
Protocol 1: Chemical Spill Neutralization Workflow
Objective: Safely contain and neutralize a spill of 3-chloro-2-methylprop-2-ene-1-thiol without generating secondary toxic halogenated gases. Causality: Standard concentrated bleach (sodium hypochlorite) is often used to neutralize thiols by oxidizing them to sulfonic acids, eliminating the stench. However, concentrated bleach can react violently with the chloroalkene moiety to release toxic chlorine gas. Therefore, a strictly diluted, pH-buffered oxidative approach utilizing hydrogen peroxide is required.
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Evacuation and Isolation: Immediately evacuate the area. Ensure all ignition sources are eliminated, as the vapor is highly flammable (H225).
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PPE Donning: Personnel must don Level B PPE, including a self-contained breathing apparatus (SCBA) and heavy-duty butyl rubber gloves. Validation: Perform a positive/negative pressure seal check on the SCBA prior to entry.
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Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do NOT use combustible organic absorbents like sawdust, which can ignite.
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Neutralization Formulation: Prepare a 5% w/v solution of sodium carbonate (Na2CO3) mixed with 3% hydrogen peroxide (H2O2). Causality: H2O2 oxidizes the mercaptan to the sulfonate without the risk of chlorinating the alkene, while Na2CO3 neutralizes any acidic byproducts.
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Application: Spray the neutralization formulation over the absorbed spill from the perimeter inward. Allow 30 minutes of contact time.
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Verification: Use a photoionization detector (PID) equipped with a 10.6 eV lamp to confirm ambient vapor levels have dropped below 1 ppm before proceeding with physical cleanup.
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Disposal: Sweep the neutralized matrix into a high-density polyethylene (HDPE) container and label as "Hazardous Halogenated Organic Waste."
Step-by-step spill neutralization workflow for halogenated allyl thiols.
Protocol 2: In Vitro Cytotoxicity and Genotoxicity Screening
Objective: Assess the hepatotoxic and genotoxic potential of the compound using human liver carcinoma cells (HepG2). Causality: Because the toxicity of this compound is heavily dependent on the metabolic activation of the chloroalkene moiety, using a metabolically competent cell line (HepG2) that retains baseline CYP450 activity provides a much more accurate toxicological profile than non-hepatic lines.
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Cell Culturing: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
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Dosing Solution Preparation: Dissolve 3-chloro-2-methylprop-2-ene-1-thiol in anhydrous DMSO to create a 100 mM stock. Critical Step: Perform this inside a Class II Type B2 biological safety cabinet due to the compound's volatility. Dilute the stock in culture media to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration is ≤0.1% .
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Exposure: Replace the media in the 96-well plate with the dosing solutions. Include a vehicle control (0.1% DMSO) and a positive control (e.g., cyclophosphamide, a known CYP450-activated genotoxin). Incubate for 48 hours.
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Viability Assessment (MTT Assay): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan.
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Solubilization and Readout: Remove the media, add 100 µL DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the IC50 value using non-linear regression. Validation: The positive control must yield an IC50 within historically established ranges for the assay to be deemed valid, confirming the metabolic competence of the HepG2 batch.
Conclusion
3-Chloro-2-methylprop-2-ene-1-thiol is a valuable but hazardous synthon. Its dual reactivity necessitates stringent engineering controls, specialized PPE, and a deep understanding of its metabolic pathways. By treating the compound with the same precautions afforded to both highly flammable mercaptans and genotoxic halogenated alkenes, research facilities can safely harness its chemical potential while mitigating severe occupational risks.
